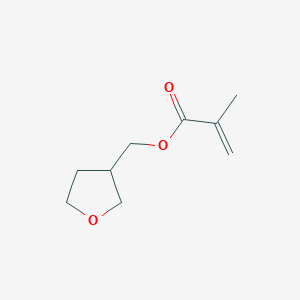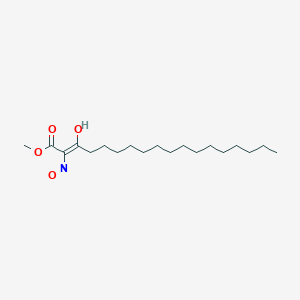
methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate is an organic compound with a complex structure that includes a hydroxy group, a nitroso group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate typically involves a multi-step process. One common method includes the esterification of a suitable precursor, followed by the introduction of the nitroso group through a nitrosation reaction. The hydroxy group can be introduced via selective hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and nitrosation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular processes. The ester and hydroxy groups can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
類似化合物との比較
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate can be compared with similar compounds such as:
Methyl (E)-3-hydroxy-2-nitrosohexadec-2-enoate: Similar structure but with a shorter carbon chain.
Methyl (E)-3-hydroxy-2-nitrosododec-2-enoate: Similar structure but with a different carbon chain length.
Methyl (E)-3-hydroxy-2-nitrosobut-2-enoate: Similar functional groups but with a much shorter carbon chain.
特性
分子式 |
C19H35NO4 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate |
InChI |
InChI=1S/C19H35NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21)18(20-23)19(22)24-2/h21H,3-16H2,1-2H3/b18-17+ |
InChIキー |
MKKVNQWWAHTNIW-ISLYRVAYSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC/C(=C(/C(=O)OC)\N=O)/O |
正規SMILES |
CCCCCCCCCCCCCCCC(=C(C(=O)OC)N=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


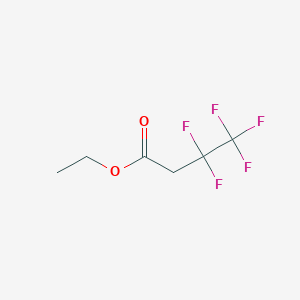
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)

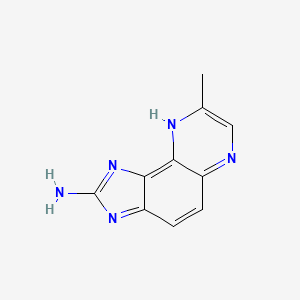
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)

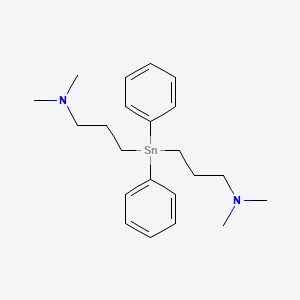
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
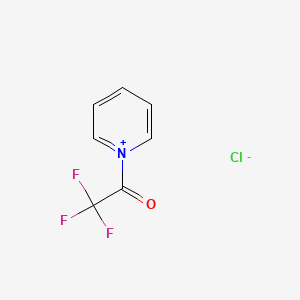
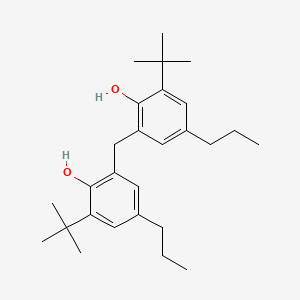
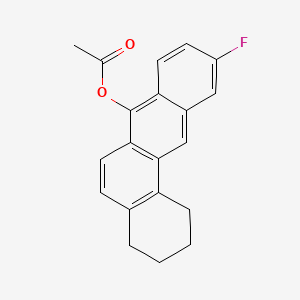
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
